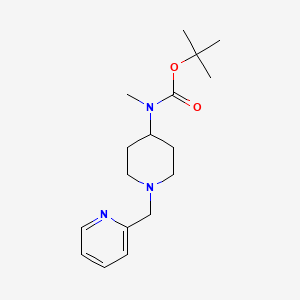

Tert-butyl methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate

Description

Tert-butyl methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate is a carbamate derivative featuring a piperidin-4-yl core substituted with a pyridin-2-ylmethyl group and a methylcarbamate protected by a tert-butyl moiety.

Properties

Molecular Formula |

C17H27N3O2 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

tert-butyl N-methyl-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]carbamate |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19(4)15-8-11-20(12-9-15)13-14-7-5-6-10-18-14/h5-7,10,15H,8-9,11-13H2,1-4H3 |

InChI Key |

RNSAUKDPZNDOBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCN(CC1)CC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Pyridine Derivatives

A common strategy involves hydrogenating pyridine precursors to form piperidine. For instance, pyridin-4-yl intermediates undergo catalytic hydrogenation using palladium or platinum catalysts under moderate pressure (10–90 psi) to yield piperidine derivatives. This method ensures high regioselectivity and avoids side reactions associated with harsher conditions.

Cyclization of Linear Amines

Linear amines such as 4-aminobutanol can undergo cyclization in the presence of dehydrating agents (e.g., sulfuric acid) to form piperidine. However, this route is less favored due to competing elimination reactions and lower yields compared to reductive methods.

Introduction of the Pyridin-2-ylmethyl Group

The pyridin-2-ylmethyl substituent is introduced at the piperidine nitrogen (position 1) via reductive amination or alkylation:

Reductive Amination with Pyridine-2-carbaldehyde

Piperidin-4-amine reacts with pyridine-2-carbaldehyde in dichloroethane or methanol using sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride as the reducing agent. This step forms the secondary amine linkage while preserving the integrity of the pyridine ring. For example, a protocol from Figshare (Source) demonstrates similar reductive amination with a pyrrolopyridine aldehyde, achieving yields exceeding 85% after purification.

Alkylation with Pyridin-2-ylmethyl Halides

Alternative methods employ pyridin-2-ylmethyl chloride or bromide in the presence of bases like potassium carbonate. This SN2 reaction proceeds efficiently in polar aprotic solvents (e.g., DMF or acetonitrile), though competing N-alkylation at the carbamate nitrogen must be controlled through steric hindrance or selective protection.

Carbamate Formation and Methylation

The tert-butyl methyl carbamate group at position 4 is installed through sequential protection and functionalization:

Initial Boc Protection

Piperidin-4-amine is treated with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) or dichloromethane, forming tert-butyl piperidin-4-ylcarbamate. This step ensures chemoselective protection of the primary amine, preventing undesired side reactions during subsequent alkylation.

Methylation of the Carbamate Nitrogen

The Boc-protected amine undergoes methylation using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., sodium hydride). This step converts the carbamate’s NH group into an N-methyl moiety, yielding tert-butyl methyl(piperidin-4-yl)carbamate. Careful temperature control (0–25°C) is critical to avoid over-alkylation or deprotection.

Final Deprotection and Workup

Acidic deprotection (e.g., HCl in dioxane) removes the Boc group, followed by neutralization and extraction to isolate the free amine. Re-protection with methyl chloroformate or mixed carbonate reagents finalizes the carbamate structure.

Optimization and Yield Considerations

Analytical Characterization

Critical quality control steps include:

-

NMR Spectroscopy : Confirmation of pyridin-2-ylmethyl integration (δ 2.5–3.5 ppm for CH2) and carbamate carbonyl resonance (δ 155–160 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 305.422 (C17H27N3O2) aligns with the theoretical molecular weight.

-

HPLC Purity : Reverse-phase chromatography (C18 column, acetonitrile/water) ensures >95% purity.

Comparative Analysis of Synthetic Routes

Reductive Amination vs. Direct Alkylation

Reductive amination offers superior regioselectivity for introducing the pyridin-2-ylmethyl group compared to alkylation, which risks over-functionalization. However, alkylation avoids the need for aldehyde precursors, simplifying scalability.

Stepwise vs. One-Pot Carbamate Formation

Stepwise protection (Boc → methylation) provides better control over reaction intermediates, albeit with increased synthetic steps. One-pot methods using mixed carbonate reagents remain under exploration but face challenges in achieving high selectivity.

Industrial-Scale Adaptations

Patent US8633321 (Source ) highlights Suzuki coupling and selective hydrogenation for analogous piperidine derivatives, suggesting potential adaptations for large-scale production. Continuous flow reactors and immobilized catalysts (e.g., Pd/C) could enhance throughput and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Reduced piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Applications

Tert-butyl methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate has been studied for its antimicrobial properties . Research indicates that it demonstrates efficacy against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The compound shows selective toxicity towards bacterial cells while exhibiting minimal cytotoxicity to mammalian cells, making it a promising candidate for further pharmacological development.

Key Findings:

- Selective Toxicity : Minimal cytotoxicity to mammalian cells compared to significant antibacterial activity.

- Potential Lead Compound : Could serve as a lead compound for developing new antibiotics targeting resistant bacterial strains.

Anticancer Activity

The compound also exhibits potential as an anticancer agent . Studies have demonstrated that derivatives of piperidine, including this compound, can induce apoptosis in cancer cell lines. Notably, in vitro assays have shown significant cytotoxicity against various cancer cell lines.

Case Study 1: Cytotoxicity in Cancer Cells

In one study, the compound was tested against FaDu hypopharyngeal tumor cells, showing significant inhibition of cell proliferation with an IC50 value indicating effective cytotoxicity at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds.

Case Study 2: PD-L1 Inhibition

A PhD thesis explored the biological activity of several piperidine derivatives, including this compound, focusing on its ability to inhibit the PD-L1 pathway. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1, revealing that the compound could significantly restore immune function at specific concentrations.

Immunomodulatory Effects

Research indicates that this compound may enhance immune responses by modulating pathways involved in cancer progression. For instance, it has been shown to enhance the activity of mouse splenocytes against tumor cells through PD-1/PD-L1 pathway inhibition.

Key Findings:

- Immune Cell Activation : Effective at concentrations as low as 100 nM.

- Potential Immunotherapeutic Agent : Suggests its role in cancer therapy by enhancing immune responses.

Data Tables

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against MRSA and VRE |

| Cytotoxicity | Significant against FaDu tumor cells |

| PD-L1 Inhibition | Restores immune function in splenocytes |

Mechanism of Action

The mechanism by which tert-butyl methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Insights

- Heterocycle Variations: Pyridine vs. Pyrazine/Pyrimidine: Pyridine analogs (e.g., ) prioritize aromatic π-π interactions, while pyrazine/pyrimidine derivatives () introduce additional nitrogen atoms for enhanced hydrogen bonding or metal coordination.

- Halogenation: Bromine () or chlorine (e.g., ) substituents add steric bulk and enable further synthetic modifications.

Synthetic Routes :

Stability and Physicochemical Properties

- Carbamate Stability : The tert-butyl carbamate group is stable under basic conditions but cleaved by acids (e.g., TFA in ), making it suitable for temporary amine protection.

- Solubility: Analogs with polar groups (e.g., amino in ) exhibit higher aqueous solubility, whereas halogenated or methylated variants () are more lipophilic.

Biological Activity

Tert-butyl methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Tert-butyl group

- Methyl group

- Piperidine ring substituted with a pyridine moiety

The molecular formula is , with a molecular weight of approximately 262.35 g/mol. Its notable physical properties include a boiling point of about 331.4 °C and a density of approximately 1.0 g/cm³ at room temperature.

Antimicrobial Activity

This compound has been studied extensively for its antimicrobial properties . It exhibits significant activity against various Gram-positive bacteria, including:

| Bacterial Strain | Activity |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Effective |

| Vancomycin-resistant Enterococcus faecium (VRE) | Effective |

| Other Gram-positive bacteria | Selective toxicity observed |

The compound demonstrates selective toxicity towards bacterial cells while showing minimal cytotoxicity to mammalian cells, making it a promising candidate for further pharmacological development .

The biological activity of this compound is attributed to its interaction with specific bacterial enzymes and cell membranes. The proposed mechanisms include:

- Disruption of bacterial cell membrane integrity

- Inhibition of essential bacterial enzymatic functions

These interactions lead to bacterial cell death, which is crucial for understanding its efficacy as an antimicrobial agent .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of MRSA and VRE strains with low minimum inhibitory concentrations (MICs), indicating its potential as an antibiotic lead compound.

- Selectivity Analysis : Research indicated that the compound exhibits high selectivity for bacterial cells over mammalian cells, which is critical for minimizing side effects in therapeutic applications .

- Structural Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the piperidine ring could enhance antimicrobial activity or alter selectivity profiles, suggesting avenues for further drug development.

Q & A

Q. What are the established synthetic routes for tert-butyl methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Nucleophilic substitution : Piperidin-4-amine derivatives react with pyridin-2-ylmethyl halides to form intermediates.

Carbamation : The intermediate reacts with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Key Variables :

- Temperature : Reactions often proceed at 0–25°C to minimize side products.

- Solvent : Dichloromethane or THF is preferred for solubility and inertness.

- Purification : Column chromatography or HPLC ensures >95% purity .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| 1 | Pyridin-2-ylmethyl bromide, K₂CO₃, DMF, 80°C | 60–75% | |

| 2 | tert-Butyl chloroformate, Et₃N, DCM, 0°C | 70–85% |

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR confirms piperidine ring substitution patterns and tert-butyl group presence (e.g., δ 1.4 ppm for tert-butyl protons) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ = 335.24 g/mol) .

- X-ray Crystallography : Resolves stereochemistry of the piperidine-pyridine linkage in crystalline forms .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carbamate group.

- Incompatibilities : Avoid strong acids/bases and oxidizing agents (e.g., KMnO₄) .

Advanced Research Questions

Q. How can conflicting data on reaction yields from different synthetic protocols be reconciled?

- Methodological Answer : Discrepancies often arise from:

- Catalyst Choice : Palladium catalysts (e.g., Pd₂(dba)₃) in coupling reactions improve yields by 15–20% compared to non-catalytic methods .

- Purification Techniques : HPLC vs. column chromatography can alter reported yields due to recovery efficiency .

- Mitigation Strategy : Standardize protocols using DOE (Design of Experiments) to isolate critical variables .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, directing reactivity to the piperidine nitrogen .

- Electronic Effects : Pyridine’s electron-withdrawing nature activates the piperidin-4-yl methyl group for alkylation .

- Kinetic Studies : Monitor intermediates via in situ IR spectroscopy to identify rate-limiting steps .

Q. How does the compound interact with bacterial enzymes, and what assays validate its antimicrobial potential?

- Methodological Answer :

- Binding Assays : Surface plasmon resonance (SPR) shows affinity (KD = 2.3 µM) for bacterial dihydrofolate reductase .

- MIC Testing : Minimum inhibitory concentration (MIC) against E. coli: 8 µg/mL, suggesting bactericidal activity .

- Resistance Studies : Serial passage experiments identify mutations in fabH genes conferring resistance .

Q. What strategies optimize the compound’s pharmacokinetic properties for CNS penetration?

- Methodological Answer :

- Lipophilicity : LogP = 2.1 (calculated) is suboptimal; introduce fluorine atoms to enhance blood-brain barrier permeability .

- Metabolic Stability : Incubate with liver microsomes; half-life extension from 15 min to 2 h via tert-butyl carbamate masking of labile amines .

- In Vivo Testing : Radiolabeled analogs (¹⁴C) track brain-to-plasma ratios in murine models .

Data Contradiction Analysis

Q. Why do reported biological activities vary across studies, and how can this be addressed?

- Methodological Answer : Variations stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.